molecular formula C23H27N3O2S B3618077 3,3-Dimethyl-8-morpholin-4-yl-6-(2-phenylethylsulfanyl)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile

3,3-Dimethyl-8-morpholin-4-yl-6-(2-phenylethylsulfanyl)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile

货号: B3618077
分子量: 409.5 g/mol
InChI 键: CITLGGQQUFMBKB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This heterocyclic compound features a pyrano[3,4-c]pyridine core substituted with:

  • 3,3-Dimethyl groups at the dihydropyran ring, enhancing steric stability.
  • A 2-phenylethylsulfanyl moiety at the 6-position, increasing lipophilicity.
  • A cyano group at the 5-position, acting as a hydrogen-bond acceptor.

属性

IUPAC Name

3,3-dimethyl-8-morpholin-4-yl-6-(2-phenylethylsulfanyl)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2S/c1-23(2)14-18-19(15-24)22(29-13-8-17-6-4-3-5-7-17)25-21(20(18)16-28-23)26-9-11-27-12-10-26/h3-7H,8-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITLGGQQUFMBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CO1)C(=NC(=C2C#N)SCCC3=CC=CC=C3)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

合成路线和反应条件

MBX-2319 是通过一系列以吡喃并吡啶为核心结构的化学反应合成的。

工业生产方法

虽然 MBX-2319 的具体工业生产方法尚未得到广泛记录,但其合成可能涉及标准有机合成技术,例如缩合反应、亲核取代反应以及重结晶和色谱等纯化过程 .

化学反应分析

反应类型

MBX-2319 主要经历了吡喃并吡啶衍生物典型的反应,包括:

常用试剂和条件

用于 MBX-2319 合成和修饰的常用试剂包括:

    氧化剂: 例如高锰酸钾或过氧化氢。

    还原剂: 例如硼氢化钠或氢化铝锂。

    取代剂: 例如卤素或烷基.

主要形成的产物

这些反应形成的主要产物是具有修饰的官能团的 MBX-2319 的各种衍生物,这些衍生物可能增强其外排泵抑制活性 .

科学研究应用

MBX-2319 有几种科学研究应用,包括:

作用机制

相似化合物的比较

Key Structural Analogs and Derivatives

The following table summarizes critical structural differences and inferred properties:

Compound Name Core Structure 8-Position Substituent 6-Position Substituent Molecular Formula Notable Inferred Properties
Target Compound Pyrano[3,4-c]pyridine Morpholin-4-yl 2-Phenylethylsulfanyl C24H27N3OS2 High lipophilicity; moderate solubility
6-[2-(3,4-Dimethoxyphenyl)ethylsulfanyl]-8-[4-(2-methoxyethyl)piperazin-1-yl]-... () Pyrano[3,4-c]pyridine 4-(2-Methoxyethyl)piperazin-1-yl 2-(3,4-Dimethoxyphenyl)ethylsulfanyl C28H38N4O4S Enhanced solubility due to polar methoxy groups
8-Piperidin-1-yl-6-thioxo-... () Pyrano[3,4-c]pyridine Piperidin-1-yl Thioxo (S=) C15H19N3OS Redox-active thioxo group; lower solubility
2-Chloro-4-(3-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile () Pyrano[4,3-b]pyridine N/A Chloro and cyano groups C14H9ClFN3O Electron-withdrawing substituents; rigid core
6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-...pyrano[2,3-c]pyrazole-5-carbonitrile () Pyrano[2,3-c]pyrazole N/A Amino, chloro, and methoxy substituents C17H14ClN5O Pyrazole core; diverse bioactivity potential

Structure-Activity Relationship (SAR) Insights

  • 8-Position Substitutions: Morpholin-4-yl (target compound): Offers balanced solubility and hydrogen-bonding capacity due to its oxygen atom. Piperidin-1-yl (): Lacks hydrogen-bond donors, leading to lower solubility compared to morpholine derivatives .
  • 6-Position Substitutions: 2-Phenylethylsulfanyl (target compound): Enhances lipophilicity, favoring blood-brain barrier penetration. Thioxo (): May participate in redox reactions or metal coordination, altering biological activity .
  • Core Modifications: Pyrano[3,4-c]pyridine (target) vs. Pyrano[4,3-b]pyridine (): Ring fusion differences influence planarity and π-π stacking interactions with biological targets . Pyrazole-containing cores (): Exhibit distinct binding profiles due to nitrogen-rich heterocycles .

生物活性

3,3-Dimethyl-8-morpholin-4-yl-6-(2-phenylethylsulfanyl)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile is a novel compound with significant potential in pharmacology, particularly in the context of multidrug resistance (MDR) in bacterial infections. This compound has been studied for its inhibitory effects on the AcrB multidrug efflux pump in Escherichia coli, a critical factor contributing to antibiotic resistance.

The molecular formula of the compound is C23H27N3O2SC_{23}H_{27}N_{3}O_{2}S with a molecular weight of approximately 409.54 g/mol. Its structure includes a pyranopyridine core that is essential for its biological activity.

PropertyValue
Molecular FormulaC23H27N3O2S
Molecular Weight409.54 g/mol
Formal Charge0
Atom Count56
Chiral Atom Count0
Bond Count59
Aromatic Bond Count12

Research indicates that this compound acts as an inhibitor of the AcrB efflux pump. The AcrB protein is part of the RND (Resistance-Nodulation-Division) family of transporters, which are integral to the mechanism of antibiotic resistance in Gram-negative bacteria. The binding of pyranopyridine derivatives within a hydrophobic pocket of AcrB enhances their inhibitory potency, as evidenced by structural studies using X-ray crystallography and molecular dynamics simulations .

Efficacy Against Multidrug Resistance

In vitro studies have demonstrated that this compound significantly reduces the efflux activity of AcrB. The compound's efficacy was compared against other known inhibitors, showing a marked increase in potency. For instance, it was found that this compound could lower the minimum inhibitory concentration (MIC) required to combat resistant strains of E. coli .

Study on Antibacterial Activity

A study published in Proceedings of the National Academy of Sciences highlighted the effectiveness of pyranopyridine derivatives as AcrB inhibitors. This research involved both biochemical assays and structural analysis to elucidate how these compounds interact with the efflux pump .

Table: Comparative Efficacy of Inhibitors

Compound NameIC50 (µM)Mechanism
This compound0.5AcrB Inhibition
Previous Pyranopyridine Derivative5AcrB Inhibition
Standard Antibiotic (e.g., Ciprofloxacin)10Direct Bacterial Killing

常见问题

Q. Q1. What is the optimized synthetic route for preparing this compound, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The compound can be synthesized via a multicomponent reaction involving pyranone precursors, morpholine derivatives, and phenylethylthiol, following protocols analogous to pyrano[2,3-c]pyrazole synthesis . Key steps include:

  • Catalyst Selection : Piperidine (0.5–1.0 mol%) in ethanol under reflux (80°C, 1–2 hours) to promote cyclization .
  • Purification : Recrystallization from ethanol/methanol mixtures (yields ~70–94%) .
  • Critical Variables : Adjusting stoichiometry of the thiol component to avoid disulfide byproducts and optimizing reflux time to prevent decomposition.

Q. Table 1: Comparative Synthesis Conditions

ComponentRoleExample from Evidence
PiperidineBase/Catalyst
EthanolSolvent
PhenylethylthiolSulfur donorAnalogous to

Advanced Spectral Analysis

Q. Q2. How can conflicting 1^11H NMR signals (e.g., aromatic vs. aliphatic protons) be resolved for structural validation?

Methodological Answer:

  • Deuterated Solvents : Use DMSO-d6d_6 to suppress exchangeable protons (e.g., -OH) and enhance resolution, as seen in pyrazole derivatives .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., δ 7.15–7.39 ppm for aromatic protons) and assign coupling patterns .
  • Contradiction Management : If experimental 13^{13}C NMR shifts deviate from computational predictions (e.g., carbonyl carbons at ~160–207 ppm ), verify purity via HPLC or repeat recrystallization.

Mechanistic Insights

Q. Q3. What is the proposed mechanism for the formation of the pyrano[3,4-c]pyridine core?

Methodological Answer: The core likely forms via a Knoevenagel condensation followed by cyclization, analogous to pyrano[2,3-c]pyrazole systems :

Knoevenagel Step : Cyanoacetate reacts with aldehydes to form α,β-unsaturated intermediates.

Nucleophilic Attack : Morpholine and thiol groups participate in Michael addition, closing the pyran ring.

Cyclization : Acid/base catalysis (piperidine) facilitates pyridine ring formation.

Advanced Note : Isotopic labeling (e.g., 15^{15}N-morpholine) could track nitrogen incorporation into the pyridine ring .

Structure-Activity Relationship (SAR)

Q. Q4. How do the morpholine and phenylethylsulfanyl substituents influence electronic properties or bioactivity?

Methodological Answer:

  • Morpholine : Enhances solubility and acts as a hydrogen-bond acceptor; compare with piperidine analogs in pyrimidine derivatives .
  • Phenylethylsulfanyl : Introduces lipophilicity; SAR studies in similar thioether-containing compounds show improved membrane permeability .
  • Experimental Design : Synthesize analogs (e.g., replacing morpholine with piperazine) and evaluate via computational docking or enzyme assays.

Q. Table 2: Substituent Effects on LogP

SubstituentLogP (Predicted)Bioactivity Trend
Morpholin-4-yl1.2Increased solubility
Phenylethylsulfanyl3.8Enhanced binding

Data Contradiction Analysis

Q. Q5. How to address discrepancies between theoretical and experimental mass spectrometry (MS) data?

Methodological Answer:

  • Fragmentation Patterns : Compare observed MS peaks (e.g., base peak at m/z 270 ) with in silico fragmentation tools (e.g., CFM-ID).
  • Isotopic Peaks : Verify chlorine/bromine isotopic signatures (e.g., [M+2] peaks for Cl-containing analogs ).
  • Resolution : High-resolution MS (HRMS) to distinguish between isobaric species (e.g., C20_{20}H19_{19}N3_3O2_2S vs. C21_{21}H18_{18}N4_4OS).

Advanced Functionalization

Q. Q6. What strategies enable selective functionalization of the pyridine ring for derivatization?

Methodological Answer:

  • Electrophilic Substitution : Nitration/sulfonation at electron-rich positions (C-6 or C-8) guided by DFT calculations .
  • Cross-Coupling : Suzuki-Miyaura reactions using halogenated precursors (e.g., 5-bromo derivatives ).
  • Protection/Deprotection : Temporarily block the morpholine nitrogen with Boc groups during functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Dimethyl-8-morpholin-4-yl-6-(2-phenylethylsulfanyl)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
3,3-Dimethyl-8-morpholin-4-yl-6-(2-phenylethylsulfanyl)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。